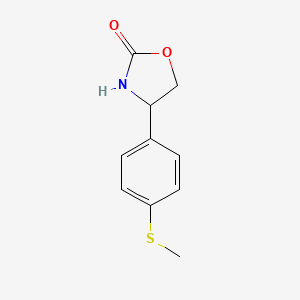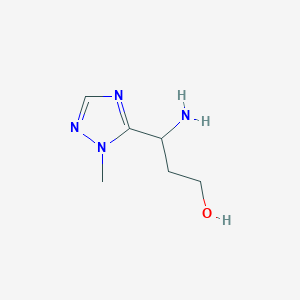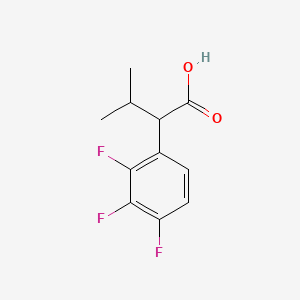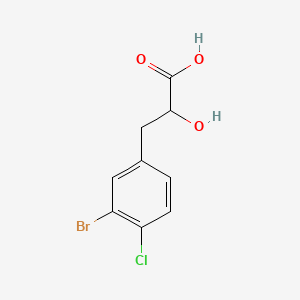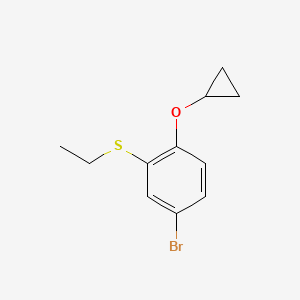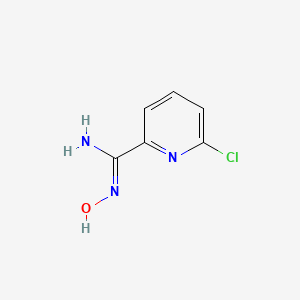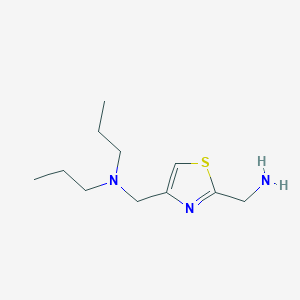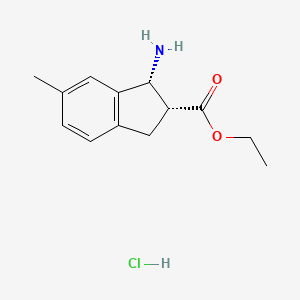
cis-Ethyl 1-amino-6-methyl-2,3-dihydro-1H-indene-2-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-ethyl (1R,2R)-1-amino-6-methyl-2,3-dihydro-1H-indene-2-carboxylate hydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an indene ring system, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-ethyl (1R,2R)-1-amino-6-methyl-2,3-dihydro-1H-indene-2-carboxylate hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the indene ring system, introduction of the amino group, and esterification to form the ethyl ester. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
rac-ethyl (1R,2R)-1-amino-6-methyl-2,3-dihydro-1H-indene-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
rac-ethyl (1R,2R)-1-amino-6-methyl-2,3-dihydro-1H-indene-2-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of rac-ethyl (1R,2R)-1-amino-6-methyl-2,3-dihydro-1H-indene-2-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- rac-ethyl (1R,2R)-2-aminocyclopentane-1-carboxylate hydrochloride
- rac-ethyl (1R,2R)-2-ethylcyclopropane-1-carboxylate
- rac-ethyl (1R,2R)-2-(ethoxymethanimidoyl)cyclopropane-1-carboxylate hydrochloride
Uniqueness
rac-ethyl (1R,2R)-1-amino-6-methyl-2,3-dihydro-1H-indene-2-carboxylate hydrochloride is unique due to its indene ring system, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C13H18ClNO2 |
|---|---|
Molecular Weight |
255.74 g/mol |
IUPAC Name |
ethyl (1R,2R)-1-amino-6-methyl-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H17NO2.ClH/c1-3-16-13(15)11-7-9-5-4-8(2)6-10(9)12(11)14;/h4-6,11-12H,3,7,14H2,1-2H3;1H/t11-,12+;/m1./s1 |
InChI Key |
KDBWAYKOQCSZAG-LYCTWNKOSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC2=C([C@@H]1N)C=C(C=C2)C.Cl |
Canonical SMILES |
CCOC(=O)C1CC2=C(C1N)C=C(C=C2)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


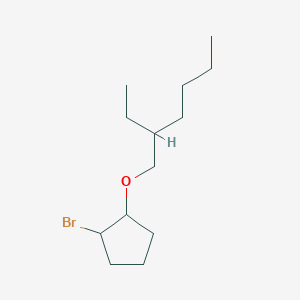
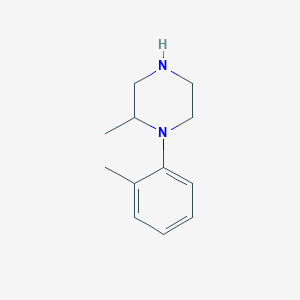
![3-[(3,4-Difluorophenyl)methyl]pyrrolidinehydrochloride](/img/structure/B13627428.png)
![2-Fluoro-3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylicacid](/img/structure/B13627431.png)

